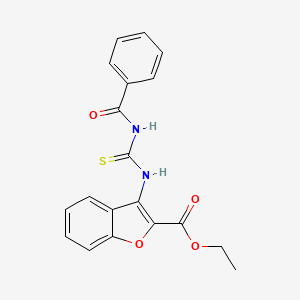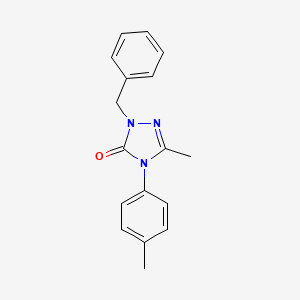![molecular formula C18H28N4O3 B2879283 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine CAS No. 1226451-35-9](/img/structure/B2879283.png)
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound is used in a competitive enzyme immunoassay (eia) for the quantitative detection of dog igg . This suggests that the compound may interact with Dog IgG or related proteins in some way.
Mode of Action
The compound is used in a competitive EIA, which typically involves the compound competing with a target molecule for binding to a specific antibody
Biochemical Pathways
Pyrazoline derivatives, which share structural similarities with F5978-0020, have been reported to exhibit various biological and pharmacological activities
Pharmacokinetics
Pharmacokinetic studies are integral to understanding how the body affects a drug and determine drug exposure in the body, thereby influencing pharmacological effects . .
Result of Action
As a component of a competitive EIA, the compound likely plays a role in the detection of Dog IgG . .
Eigenschaften
IUPAC Name |
[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-13-5-4-8-22(11-13)17(23)14-6-9-21(10-7-14)18(24)15-12-20(2)19-16(15)25-3/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMGIUVJTHOCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)
![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)
![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)
![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)

![4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2879215.png)
![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone](/img/structure/B2879223.png)
